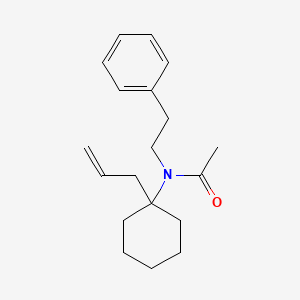![molecular formula C20H25N3O2 B5696883 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth, survival, and immune responses.
Mecanismo De Acción
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and immune responses. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to selectively inhibit BTK, ITK, and JAK3, which are important targets for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, ITK, and JAK3. However, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the development of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide and to identify potential biomarkers for patient selection. Finally, the development of combination therapies that include 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide may provide a more effective treatment option for patients with cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-methoxyphenylpiperazine with 2-methylphenylacetic acid, followed by the addition of various reagents and solvents to form the final product. The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Aplicaciones Científicas De Investigación
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune responses and cell growth. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)21-20(24)15-22-11-13-23(14-12-22)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQBVQGRZVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)


![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)








